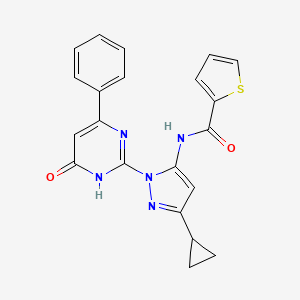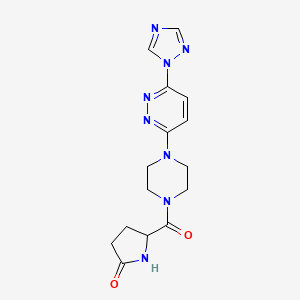
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14BrN3O2S3 and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaics and Solar Cells
The compound’s electron-accepting properties make it relevant for photovoltaic applications. Researchers have explored its use as a third component material in ternary polymer solar cells (PSCs). Specifically, a simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) has been employed as a second acceptor material in ternary PSCs. By incorporating BTF into a binary active layer consisting of a wide-bandgap polymer (J71) and a low-bandgap acceptor (ITIC), researchers achieved ternary PSCs with a power conversion efficiency (PCE) of 12.35% , surpassing the control binary device (J71:ITIC) with a PCE of 10.79% .
Furthermore, when BTF was incorporated into another benchmark binary active layer (PM6Y6), the resulting ternary PSC exhibited an outstanding PCE of : Furthermore, when BTF was incorporated into another benchmark binary active layer (PM6:Y6), the resulting ternary PSC exhibited an outstanding PCE of 16.53% , which is currently the highest reported among all ternary PSCs. This success highlights BTF’s potential as an easily accessible and cost-effective acceptor material for enhancing solar cell performance .
Computational Chemistry
Computational studies can provide insights into the compound’s electronic structure, reactivity, and stability. Quantum chemical calculations may elucidate its behavior under different conditions, aiding in the design of tailored derivatives or optimization of its properties.
Ma, Y., Zhou, X., Cai, D., Tu, Q., Ma, W., & Zheng, Q. (2020). A minimal benzo[c][1,2,5]thiadiazole-based electron acceptor as a third component material for ternary polymer solar cells with efficiencies exceeding 16.0%. Materials Horizons, 7(1), 238–245. DOI: 10.1039/C9MH00993K
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S3/c1-10-9-25-16(19-10)20-14(22)5-6-21-15(23)13(26-17(21)24)8-11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGCOMZOUOIMK-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)



![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)
![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)


![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)
